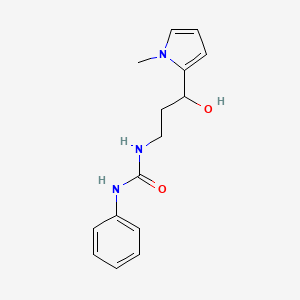

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea

Description

1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a hydroxypropyl chain bearing a 1-methylpyrrole moiety. Its molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of 273.33 g/mol. While direct pharmacological data for this compound is scarce in publicly available literature, its structural features align with urea derivatives studied for antifungal, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-18-11-5-8-13(18)14(19)9-10-16-15(20)17-12-6-3-2-4-7-12/h2-8,11,14,19H,9-10H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOJGNVYCXBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while nitration of the phenyl group would yield nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea has shown promise as a therapeutic agent in various medical applications:

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrole-containing compounds can inhibit the growth of cancer cell lines, showcasing IC50 values indicative of their potency against specific tumors .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Mechanism of Action : The hydroxyl group and the pyrrole ring are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity and contributing to the compound's therapeutic effects .

Material Science

In addition to its medicinal applications, this compound is being investigated for its utility in material science:

- Building Block for Synthesis : Due to its unique chemical properties, it serves as a building block for synthesizing more complex organic molecules, which can be utilized in developing new materials and pharmaceuticals .

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. explored the anticancer potential of various pyrrole derivatives, including this compound. The findings revealed that specific derivatives exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values as low as 26 µM, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

Research by Nitulescu et al. highlighted the antimicrobial properties of pyrrole-based compounds. The study found that certain derivatives displayed substantial inhibition against various bacterial strains, suggesting that this compound could be developed into novel antimicrobial agents .

Summary of Applications

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The hydroxy and urea groups can form hydrogen bonds with target molecules, while the phenyl and pyrrole rings can participate in hydrophobic interactions and π-π stacking, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives are widely explored in medicinal chemistry due to their versatility. Below is a detailed comparison of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea with two analogous compounds:

3-[3-(Dimethylamino)propyl]-1-phenylurea

- Molecular Formula : C₁₂H₁₉N₃O

- Key Features: Replaces the hydroxy-pyrrolepropyl group with a dimethylaminopropyl chain. The tertiary amine (dimethylamino) enhances solubility in polar solvents but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.

- Safety Profile: Classified as non-hazardous under GHS/CLP regulations, though its toxicology remains understudied. Precautionary measures include avoiding inhalation or contact with skin/eyes .

- Applications: Limited data, but dimethylamino groups are common in drug candidates targeting neurological or antimicrobial pathways.

1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives

- Molecular Framework : Incorporates a thiadiazole ring linked via a thioether bond to a phenylurea core (e.g., compounds 7a-r in ).

- Demonstrated antifungal activity against Candida spp., with MIC values ranging from 0.5–8 µg/mL, outperforming fluconazole in some analogs .

- Synthesis : Prepared via nucleophilic substitution of thiol-containing intermediates, contrasting with the hydroxy-pyrrolepropyl group’s likely synthesis through epoxide ring-opening or Grignard reactions.

Table 1. Structural and Functional Comparison

Research Implications and Gaps

- Target Compound: The hydroxy-pyrrolepropyl group may enhance blood-brain barrier penetration or target pyrrole-binding enzymes (e.g., cytochrome P450).

- Thiadiazole derivatives exhibit proven efficacy but face stability challenges due to thiol oxidation .

Biological Activity

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a urea functional group, a pyrrole ring, and various substituents that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 262.35 g/mol. The compound features several functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the pyrrole ring may facilitate interactions with various biomolecules.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation: It may bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Regulation: The compound can modulate the expression of genes associated with inflammation and cancer progression.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that phenylurea derivatives can exhibit significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and C6 cells. The antiproliferative activity was assessed using assays such as BrdU proliferation ELISA, revealing promising results for specific derivatives .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Research on related phenylurea derivatives indicated remarkable efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were comparable to standard antibiotics, suggesting their viability as antimicrobial agents .

Case Studies

Several studies highlight the biological activity of phenylurea derivatives:

-

Anticancer Evaluation:

A series of phenylurea compounds were synthesized and evaluated for their anticancer activity against HeLa cells. Compounds exhibited IC50 values ranging from 0.39 µM to 8.55 µM, indicating potent antiproliferative effects . -

Antimicrobial Screening:

In another study, phenylurea derivatives were screened for antimicrobial activity against clinical isolates. Some compounds showed MIC values comparable to ampicillin, highlighting their potential as alternative antimicrobial agents .

Comparative Analysis of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea, and how can reaction conditions be optimized?

Methodological Answer :

- Stepwise Synthesis : Based on analogous urea derivatives (e.g., ), synthesis typically involves coupling a pyrrole-containing alcohol with a phenylurea precursor. Key steps include:

- Intermediate Preparation : Synthesize 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine via reductive amination or nucleophilic substitution.

- Urea Formation : React the intermediate with phenyl isocyanate under anhydrous conditions, using a catalyst like triethylamine or DMAP.

- Optimization :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of isocyanate) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer :

- Structural Confirmation :

- Physicochemical Properties :

- Melting Point : Determine via differential scanning calorimetry (DSC); similar urea derivatives range 150–250°C .

- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 2–12) to assess formulation viability .

Q. What safety protocols are critical given the lack of toxicological data for this compound?

Methodological Answer :

- Exposure Controls :

- Ventilation : Use fume hoods for handling powders to avoid inhalation (aligns with SDS recommendations for analogous compounds) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified goggles, and lab coats .

- Toxicological Assessment :

- Acute Toxicity Screening : Conduct in vitro assays (e.g., MTT on HepG2 cells) to estimate IC values .

- Ecotoxicity : Follow OECD guidelines (e.g., Test No. 201: Daphnia magna immobilization) to evaluate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

Methodological Answer :

- Stability Studies :

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .

- HPLC-MS Monitoring : Track decomposition products (e.g., hydrolysis of urea to aniline derivatives) .

- Data Reconciliation :

- Statistical Analysis : Use ANOVA to compare stability across conditions (e.g., pH, temperature) .

- Computational Modeling : Predict degradation kinetics via Arrhenius equations or DFT calculations .

Q. What experimental designs are optimal for evaluating the compound’s biological activity and mechanism of action?

Methodological Answer :

- Biological Screening :

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases, proteases) linked to pyrrole/urea pharmacophores .

- Cell-Based Assays : Employ a panel of cancer cell lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 µM) to assess antiproliferative activity .

- Mechanistic Studies :

Q. How can researchers address challenges in scaling up synthesis while maintaining purity and yield?

Methodological Answer :

- Process Optimization :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Amberlyst-15) for urea bond formation to reduce purification steps .

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reproducibility .

- Quality Control :

- In-line PAT Tools : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., stoichiometry, temperature) .

Q. What strategies are recommended for studying environmental fate and ecotoxicological impacts?

Methodological Answer :

- Environmental Persistence :

- Hydrolysis Studies : Measure half-life in aqueous buffers (pH 4–9) at 25°C .

- Soil Sorption : Use batch equilibrium tests (OECD 106) to determine K values .

- Ecotoxicology :

- Algal Growth Inhibition (OECD 201) : Assess effects on Chlorella vulgaris .

- Bioaccumulation : Calculate BCF (bioconcentration factor) in Danio rerio (zebrafish) embryos .

Q. How can computational methods complement experimental data for this compound?

Methodological Answer :

- ADMET Prediction :

- Software Tools : Use SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 interactions .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.